
3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a useful research compound. Its molecular formula is C31H37N3O6S and its molecular weight is 579.71. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have been focusing on the synthesis of new compounds with expected biological activity. For instance, novel thiourea derivatives have been synthesized for their potential antibacterial and antiproliferative activities. These compounds are designed to interact with specific biological targets, offering insights into drug design and development processes. Studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, highlighting their potential in cancer therapy (M. Ghorab et al., 2013), (V. Vikram et al., 2021).
Tubulin Polymerization Inhibition
Arylthioindoles (ATIs), which share a similarity in structural complexity and functional groups with the compound of interest, have been found to be potent inhibitors of tubulin polymerization. These inhibitors also showed efficacy in inhibiting cell growth, particularly in cancer cells, by disrupting the microtubule dynamics essential for cell division (G. De Martino et al., 2006).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of novel synthetic compounds are of great interest. By altering the structural components of thiourea derivatives, researchers have developed compounds that demonstrate promising activity against a range of bacterial and fungal strains, as well as cancer cell lines. This research contributes to the discovery of new therapeutic agents that could be developed into drugs to treat various infections and cancers (M. T. Aal, 2002).
Molecular Modeling and Drug Design
The design and synthesis of compounds also involve molecular modeling studies to predict their interaction with biological targets. Such studies help in understanding the mechanism of action at a molecular level, enabling the optimization of compound structures for enhanced biological activity. This approach has been applied to arylthioindoles, among others, to develop potent inhibitors with specific activities against targeted biological pathways (G. De Martino et al., 2006).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O6S/c1-19-23(24-16-21(35-2)8-10-25(24)32-19)12-13-34(18-20-14-28(38-5)30(40-7)29(15-20)39-6)31(41)33-26-17-22(36-3)9-11-27(26)37-4/h8-11,14-17,32H,12-13,18H2,1-7H3,(H,33,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCYOPDDNVAXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

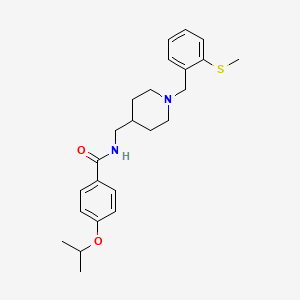
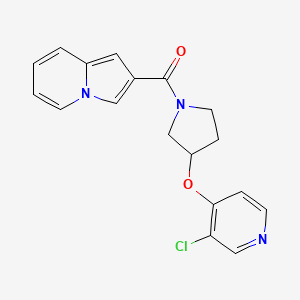
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)
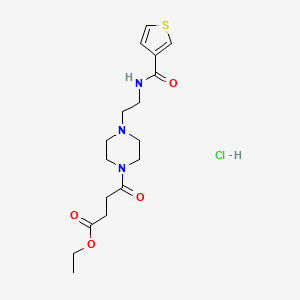
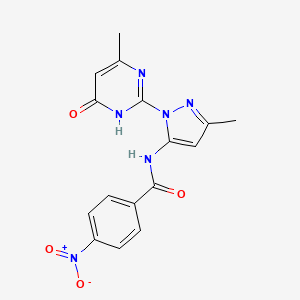
![1-(4-Fluorobenzoyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2749435.png)
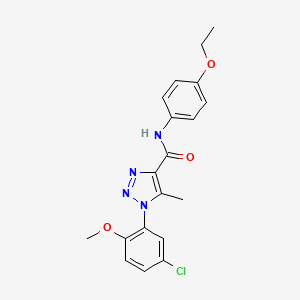
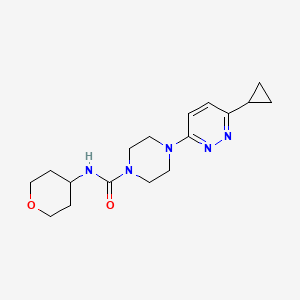
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
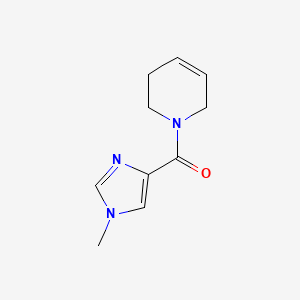
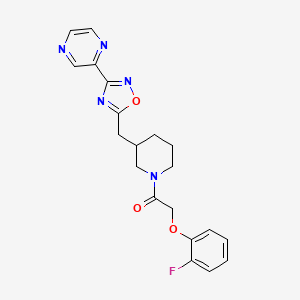
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)